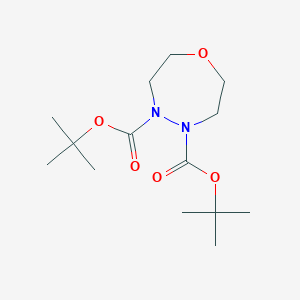

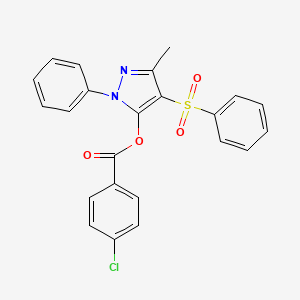

![molecular formula C8H19N3O6S2 B2652839 [(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate CAS No. 1559059-71-0](/img/structure/B2652839.png)

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate” is a chemical compound with a molecular weight of 317.39 . The IUPAC name for this compound is (3,5-dimethyl-1H-pyrazol-4-yl)methanamine dimethanesulfonate .

Synthesis Analysis

The synthesis of pyrazole-based ligands, which could include “this compound”, involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;21-5(2,3)4/h3,7H2,1-2H3,(H,8,9);21H3,(H,2,3,4) .Chemical Reactions Analysis

The compound has been used in the synthesis of coordination compounds with late transition metal ions . The direct chelation of CoCl2·6H2O, ZnCl2, and CdBr2·4H2O by the ligands produced [LnMX2] complexes in high yields .Physical And Chemical Properties Analysis

The compound has a molecular weight of 317.39 . More specific physical and chemical properties are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine dimethanesulfonate has been studied for its inhibitory effect on the corrosion of pure iron in acidic media. It has been found to be an efficient corrosion inhibitor, with its efficiency increasing with the concentration of the inhibitor. This compound acts as a mixed-type inhibitor without changing the mechanism of hydrogen evolution. The inhibition is associated with the adsorption of the compound on the iron surface, following the Langmuir adsorption isotherm model (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).

Synthesis and Cytotoxic Activity

This compound is involved in the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines. These derivatives have been tested for their growth inhibitory properties against various cancer cell lines, showing potent cytotoxicity with some having IC50 values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Insecticidal and Antibacterial Potential

Synthesized compounds containing the pyrimidine and pyrazole moieties have been evaluated for their insecticidal activity and antibacterial potential. These compounds have shown significant effects against Pseudococcidae insects and selected microorganisms, establishing a relationship between structure and biological activity (Deohate & Palaspagar, 2020).

Antagonists for Serotonin Receptors

2-Substituted 5,6-dimethyl-3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidines, closely related to the compound of interest, have been synthesized as highly potent and specific serotonin 5-HT6 receptor antagonists. These compounds show varying degrees of antagonistic potency and selectivity, making them significant in neuropsychopharmacology (Ivachtchenko et al., 2011).

Cytotoxic Properties in Tumor Cell Lines

The compound and its derivatives have been evaluated for their cytotoxic properties in vitro on tumor cell lines. The cytotoxic activity strongly depends on the substituents linked to the aminic nitrogen and pyrazolic rings, indicating its potential in cancer research (Kodadi et al., 2007).

Synthesis of Water-Soluble Rhodium(I) Complexes

This compound has been used in the synthesis of new water-soluble pyrazolate rhodium(I) complexes, demonstrating its versatility in coordination chemistry and potential application in catalysis (Esquius et al., 2000).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3,5-dimethyl-1H-pyrazol-4-yl)methanamine;methanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.2CH4O3S/c1-4-6(3-7)5(2)9-8-4;2*1-5(2,3)4/h3,7H2,1-2H3,(H,8,9);2*1H3,(H,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTSXEKABLXQCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CN.CS(=O)(=O)O.CS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-chlorophenyl)methyl]-1-methyl-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2652763.png)

![N-[Cyano(cyclohexyl)methyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B2652764.png)

![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methylpiperidine-2-carboxylic acid](/img/structure/B2652766.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2652767.png)

![3-[5-(4-methoxyphenyl)furan-2-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B2652768.png)

![7-bromo-4-[4-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2652776.png)